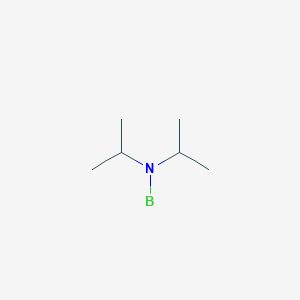

Diisopropylaminoborane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPFCDHJCIVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropylaminoborane

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of diisopropylaminoborane, a versatile and increasingly important reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its preparation, offering detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, are discussed in detail with expected spectral data. This guide is structured to serve as a practical resource for the safe and efficient utilization of this compound in a laboratory setting.

Introduction: The Emerging Significance of this compound

This compound, formally known as N,N-diisopropylaminoborane, is a sterically hindered amine-borane adduct that has garnered significant attention for its unique reactivity and stability. Unlike many other borane complexes, its bulky isopropyl groups modulate its reactivity, making it a valuable tool for a range of chemical transformations. It serves as a mild and selective reducing agent and has found significant application in palladium-catalyzed borylation reactions for the synthesis of arylboronic acids.[1] Furthermore, its potential use in hydrogen storage technologies highlights its relevance in the broader field of materials science.[2]

This guide aims to provide a robust framework for the synthesis and characterization of this compound, enabling researchers to confidently prepare and utilize this reagent in their work.

Synthesis of this compound: A Tale of Two Methods

The synthesis of this compound is typically achieved through the deprotonation of the diisopropylamine-borane complex followed by quenching with an electrophile. The research group of Bakthan Singaram has developed two reliable methods that offer distinct advantages depending on the desired purity and intended application of the final product.[3][4]

Causality of Experimental Design

The choice of synthetic route is dictated by the need for either highly pure this compound or a solution containing a catalytic amount of lithium borohydride (LiBH₄), which can be directly used in certain reduction reactions.[3]

-

The Role of n-Butyllithium (n-BuLi): n-BuLi is a strong, non-nucleophilic base used to deprotonate the diisopropylamine-borane complex. The steric hindrance of the isopropyl groups prevents the n-BuLi from acting as a nucleophile towards the boron atom.

-

Choice of Electrophile (MeI vs. TMSCl):

-

Methyl Iodide (MeI): Quenching the lithium amidoborohydride intermediate with methyl iodide results in the formation of this compound and lithium iodide. A side reaction can generate trace amounts of LiBH₄, which can be beneficial for subsequent reduction reactions.[3]

-

Trimethylsilyl Chloride (TMSCl): The use of TMSCl as the electrophile provides a cleaner route to pure this compound, as the byproducts are volatile and easily removed. This method is preferred when the pure reagent is required for applications such as palladium-catalyzed borylations.[4]

-

Synthetic Workflow Diagram

Caption: Synthetic workflows for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use. Solvents should be anhydrous.

Protocol 1: Synthesis of Pure this compound [4]

-

Preparation of the Amine-Borane Adduct: To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of borane-dimethyl sulfide complex (1.0 equivalent) or borane-THF complex (1.0 equivalent). Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour. The formation of the diisopropylamine-borane complex can be monitored by ¹¹B NMR.

-

Deprotonation: Cool the solution of the diisopropylamine-borane complex to 0 °C and add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise. Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Quenching: To the resulting solution of lithium diisopropylaminoborohydride, add trimethylsilyl chloride (1.0 equivalent) dropwise at 0 °C.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional hour. The solvent and volatile byproducts can be removed under reduced pressure to yield this compound as a colorless liquid or white solid. The product can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound with Catalytic LiBH₄ [3]

-

Preparation of the Amine-Borane Adduct: Follow step 1 from Protocol 1.

-

Deprotonation: Follow step 2 from Protocol 1.

-

Quenching: To the resulting solution of lithium diisopropylaminoborohydride, add methyl iodide (1.1 equivalents) dropwise at 0 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour. The resulting solution of this compound containing a catalytic amount of LiBH₄ can be used directly for subsequent reactions, such as the reduction of nitriles.

Comprehensive Characterization

The unambiguous identification and purity assessment of synthesized this compound is paramount. A combination of NMR and IR spectroscopy is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹¹B NMR spectra provide complementary information.

-

¹¹B NMR Spectroscopy: This is often the first and most diagnostic technique used. The ¹¹B nucleus has a spin of I = 3/2 and its chemical shift is highly sensitive to the coordination environment of the boron atom. For this compound, a characteristic broad quartet is expected due to coupling with the two directly attached protons (B-H). The chemical shift is typically in the range of δ 25-35 ppm.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum is expected to show a multiplet for the methine protons (-CH) of the isopropyl groups and a doublet for the methyl protons (-CH₃). The protons on the boron atom (B-H) may appear as a broad signal.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show two distinct signals corresponding to the methine and methyl carbons of the isopropyl groups.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹¹B | 25 - 35 | Quartet | B-H₂ |

| ¹H | ~3.0 - 3.5 | Septet | N-CH(CH₃)₂ |

| ~1.1 - 1.3 | Doublet | N-CH(CH₃)₂ | |

| (Broad) | Quartet | B-H₂ | |

| ¹³C | ~45 - 55 | - | N-CH(CH₃)₂ |

| ~20 - 25 | - | N-CH(CH₃)₂ |

Table 1: Predicted NMR Spectroscopic Data for this compound. (Note: Actual chemical shifts may vary depending on the solvent and concentration).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The most characteristic absorption bands are those corresponding to the B-H and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2400 - 2200 | B-H stretch | Strong |

| ~2970 - 2870 | C-H stretch (alkyl) | Strong |

| ~1470 - 1450 | C-H bend (alkyl) | Medium |

| ~1250 - 1020 | C-N stretch | Medium |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 115. Common fragmentation pathways may involve the loss of a methyl group (-15 amu) or an isopropyl group (-43 amu).

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Handling, Storage, and Safety

This compound is a flammable and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is crucial to avoid contact with water and other protic sources, as this will lead to decomposition and the release of flammable hydrogen gas.

For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from sources of ignition. Solutions of this compound in anhydrous THF have been reported to be stable for extended periods when stored properly.[5]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic methodologies and the expected outcomes of the key analytical techniques, researchers can confidently prepare and utilize this valuable reagent in their synthetic endeavors. The protocols and data presented herein are intended to serve as a reliable resource for the scientific community, fostering further exploration of the chemistry and applications of this versatile aminoborane.

References

- 1. Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, properties, and reactivity of Lewis acidic aminoboranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with this compound [organic-chemistry.org]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [organic-chemistry.org]

An In-depth Technical Guide to Diisopropylaminoborane: Synthesis, Structure, and Applications in Modern Organic Chemistry

Executive Summary

Diisopropylaminoborane, a sterically hindered amine-borane complex, has emerged as a versatile and valuable reagent in contemporary organic synthesis. This guide provides an in-depth analysis of its core attributes, beginning with its fundamental physicochemical properties and molecular structure. We delve into the nuanced aspects of its synthesis, offering a validated laboratory protocol. The discussion extends to its reactivity, with a particular focus on its role as a selective reducing agent and as a novel borylating agent in palladium-catalyzed cross-coupling reactions. Mechanistic insights and practical applications, especially within the context of pharmaceutical development, are highlighted. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.

Introduction to this compound

Overview and Significance

This compound (DIPAB), systematically named (Diisopropylammonio)trihydroborate, is a Lewis acid-base adduct formed between the bulky secondary amine, diisopropylamine, and borane (BH₃).[1] This complex is recognized for its stability, ease of handling compared to gaseous diborane, and unique reactivity profile, which is largely governed by the steric hindrance imparted by the two isopropyl groups.[2][3]

In the field of drug development and fine chemical manufacturing, precision and selectivity are paramount. DIPAB offers a compelling solution as a mild and effective reducing agent for functional groups like carbonyls and nitriles.[2][4] Furthermore, its application in palladium-catalyzed borylation reactions for the synthesis of arylboronic acids represents a significant advancement, providing a milder alternative to traditional methods.[4][5] Its potential utility extends to materials science, where it has been explored for hydrogen storage applications due to its ability to release hydrogen under moderate conditions.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various reaction setups.

| Property | Value | Source(s) |

| CAS Number | 55124-35-1 | [2][6] |

| Molecular Formula | C₆H₁₈BN | [2][6] |

| Molecular Weight | 115.02 g/mol | [2][6] |

| Appearance | Colorless or white powder; may also appear as a solid, semi-solid, or liquid | [2][6] |

| Density | 0.790 g/mL | [2][6] |

| Refractive Index (n/D) | 1.452 | [2][6] |

| Storage Conditions | 2-8 °C, under an inert atmosphere | [2][6] |

Molecular Structure and Bonding

Lewis Acid-Base Adduct Formation

The molecular structure of this compound is defined by the dative bond between the lone pair of electrons on the nitrogen atom of diisopropylamine (the Lewis base) and the empty p-orbital of the boron atom in borane (the Lewis acid). This interaction neutralizes the high reactivity of borane, forming a stable, handleable complex.[3] The steric bulk of the two isopropyl groups on the nitrogen atom significantly influences the reagent's reactivity, preventing the formation of dimers (diborane) and modulating its reducing power.

Caption: Formation of this compound via a Lewis acid-base interaction.

Spectroscopic Characterization

The structure of this compound is confirmed through standard spectroscopic techniques.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is particularly informative for amine-borane adducts. For this compound, a characteristic quartet is expected in the region of -15 to -20 ppm (relative to BF₃·Et₂O), resulting from the coupling of the boron-11 nucleus with the three attached hydrogen atoms (the B-H protons).[7] The precise chemical shift provides information about the electronic environment of the boron atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the N-H proton, the methine (CH) protons of the isopropyl groups, the methyl (CH₃) protons, and the borane (BH₃) protons. The BH₃ protons typically appear as a broad quartet due to coupling with the boron-11 nucleus.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic B-H stretching frequencies, typically appearing as strong absorptions in the 2200-2400 cm⁻¹ region. The N-H stretch is also visible around 3100-3300 cm⁻¹.

Synthesis and Purification

Synthetic Pathway

The synthesis of amine-borane complexes is generally achieved by the reaction of an amine with a source of borane, such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS).[3] The reaction is an exothermic displacement of the weaker Lewis base (THF or DMS) by the stronger amine base. The use of a bulky amine like diisopropylamine ensures the formation of a stable, monomeric adduct.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions in a fume hood.

-

Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: Charge the flask with a solution of borane-tetrahydrofuran (1.0 M in THF, 1.1 equivalents). Cool the flask to 0 °C using an ice-water bath.

-

Amine Addition: Dilute diisopropylamine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diisopropylamine solution dropwise to the stirred BTHF solution over 30-60 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to ambient temperature, stirring for another 2-4 hours to ensure complete adduct formation.

-

Work-up: Remove the solvent (THF) using a rotary evaporator. The crude product is often of sufficient purity for many applications.

-

Purification: If necessary, the product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Purity Assessment

The purity of the synthesized this compound should be assessed before use. A purity of ≥95% is common for commercial-grade material.[2]

-

NMR Spectroscopy: ¹H and ¹¹B NMR are the primary methods for confirming identity and assessing purity. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known internal standard.

-

Gasometric Analysis: The active hydride content can be determined by measuring the volume of hydrogen gas evolved upon quenching a known mass of the sample with an acidic solution.

Chemical Reactivity and Mechanistic Pathways

As a Reducing Agent

This compound is an effective reducing agent for a variety of functional groups. Its reactivity is more moderate than that of reagents like lithium aluminum hydride, allowing for greater functional group tolerance.[4]

-

Reduction of Carbonyls: It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2]

-

Reduction of Nitriles: In the presence of a catalytic amount of a lithium salt, such as lithium borohydride (LiBH₄), this compound can efficiently reduce both aliphatic and aromatic nitriles to primary amines in excellent yields.[4] The lithium ion is believed to coordinate to the nitrile nitrogen, activating it towards hydride attack. This method is a convenient alternative to harsher reduction conditions or those employing toxic transition metals.[4]

Role in Palladium-Catalyzed Borylation

A key modern application of this compound is in the palladium-catalyzed borylation of aryl halides (bromides and chlorides) to form arylboronic acids or their derivatives.[4][5] This reaction is a crucial step in preparing substrates for Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in pharmaceutical synthesis.

The use of this compound as the boron source offers advantages of stability and mild reaction conditions. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Caption: Palladium-catalyzed borylation using an aminoborane.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it highly suitable for complex synthetic challenges encountered in drug discovery and development.

-

Selective Reductions: In the synthesis of active pharmaceutical ingredients (APIs) that contain multiple functional groups, selective reduction is critical. The mild nature of DIPAB allows for the reduction of an aldehyde or ketone in the presence of more sensitive groups like esters or amides, which might be reduced by more powerful hydrides.[4]

-

Late-Stage Functionalization: The palladium-catalyzed borylation reaction enables the introduction of a boronic acid functional group into a complex molecule at a late stage of the synthesis. This "late-stage functionalization" is a powerful strategy for rapidly creating analogues of a lead compound for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

As an amine-borane complex, this compound requires careful handling.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[8][9] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent decomposition from moisture and air.[10] Recommended storage is in a cool, dry place, typically at 2-8 °C.[2][6] It should be stored away from strong oxidizing agents and sources of ignition.[8][10]

-

Incompatibilities: this compound will react with water and strong acids, often with the evolution of hydrogen gas. It is incompatible with strong oxidizing agents.[8]

Conclusion

This compound is a powerful and multifaceted reagent with significant applications in modern organic synthesis. Its utility as a sterically-hindered, selective reducing agent and as a competent borylating agent in palladium catalysis provides chemists with a valuable tool for the construction of complex molecules. The balance of stability, reactivity, and selectivity offered by DIPAB ensures its continued relevance in the demanding environments of pharmaceutical research and fine chemical production. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe implementation in the laboratory.

References

- 1. 55124-35-1 CAS MSDS (BORANE-DIISOPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Diisopropylamine borane 95 55124-35-1 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Unique Lens of ¹¹B NMR on Aminoboranes

An In-Depth Technical Guide to the ¹¹B NMR Spectroscopy of Diisopropylaminoborane

Boron-containing compounds are pivotal in fields ranging from organic synthesis to materials science and drug development. Among the arsenal of analytical techniques used for their characterization, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. It offers a direct, sensitive window into the electronic environment of the boron nucleus, revealing critical information about coordination, bonding, and dynamic processes.[1][2]

This guide focuses on the ¹¹B NMR spectroscopy of a fundamentally important and widely used aminoborane: this compound ((i-Pr)₂NBH₂). Unlike nuclei commonly encountered in organic chemistry like ¹H and ¹³C (spin I = ½), the most abundant isotope of boron, ¹¹B (80.1% natural abundance), possesses a nuclear spin of I = 3/2.[3][4] This property makes it a quadrupolar nucleus, a characteristic that profoundly influences its NMR spectrum, leading to broader lines and relaxation phenomena that are themselves rich sources of structural and dynamic information.[1][5][6]

For researchers and drug development professionals, understanding the nuances of the ¹¹B NMR spectrum of this compound is not merely an academic exercise. It is essential for verifying purity, understanding its reactivity as a reducing agent[7], monitoring its role in catalytic cycles[7], and characterizing its interactions with other molecules. This guide provides a detailed exploration of the theoretical underpinnings, practical experimental protocols, and expert interpretation of the ¹¹B NMR spectrum of this key reagent.

The Subject: this compound Structure and Dynamics

This compound is an aminoborane featuring a boron atom bonded to two hydrogen atoms and a diisopropylamino group. The nitrogen atom's lone pair of electrons engages in π-donation into the vacant p-orbital of the trigonal planar boron atom. This B-N bond has significant double bond character, which influences the molecule's structure and reactivity.

A critical aspect of aminoborane chemistry is the dynamic equilibrium between the monomeric and dimeric forms. Trivalent boranes, especially those with minimal steric hindrance, tend to form dimers through B-H-B bridge bonds.[8] In the case of this compound, this equilibrium is highly dependent on factors such as concentration and the solvent used.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boron NMR Spectroscopy - Magritek [magritek.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [organic-chemistry.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

The Unseen Hand: A Technical Guide to the Mechanism of Diisopropylaminoborane Reductions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry, the selective reduction of functional groups remains a cornerstone of molecular architecture. Among the arsenal of reducing agents, diisopropylaminoborane ((i-Pr)₂NBH₂) emerges as a reagent of nuanced reactivity, offering a unique profile of stability and selective reducing power. This guide provides an in-depth exploration of the mechanistic underpinnings of this compound reductions, moving beyond mere procedural descriptions to unveil the fundamental principles that govern its reactivity. By understanding the "why" behind the "how," researchers can unlock the full potential of this versatile reagent in the synthesis of complex molecules and active pharmaceutical ingredients.

The Nature of the Reagent: this compound

This compound is an aminoborane adduct, a Lewis acid-base complex formed between diisopropylamine and borane. The bulky diisopropylamino group imparts significant steric hindrance and modulates the electronic properties of the borane moiety. In its neat form, this compound exists as a dimer, rendering it relatively unreactive. Its utility as a reducing agent is unlocked through activation, a critical aspect that dictates its reaction pathways.

Synthesis and Activation: The Genesis of Reactivity

The preparation of this compound is crucial as the method of synthesis can directly influence its reactivity. Two primary methods have been reported by the research group of Bakthan Singaram.

Method 1: Generation of Pure this compound

This method involves the reaction of diisopropylamine-borane complex with n-butyllithium followed by treatment with trimethylsilyl chloride (TMSCl). This procedure yields pure this compound.

Method 2: In Situ Generation with Catalytic Lithium Borohydride

An alternative synthesis involves the reaction of diisopropylamine-borane with n-butyllithium and methyl iodide. This route inherently produces trace amounts of lithium borohydride (LiBH₄), which has been identified as a crucial catalyst for the reducing activity of this compound. For many applications, this in situ-generated catalyst is sufficient to promote the desired reduction.

The key takeaway is that the reducing power of this compound

The Dawn of Boron-Nitrogen Chemistry: An In-Depth Guide to the Early Research and Discovery of Aminoboranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research that led to the discovery and initial understanding of aminoboranes, a class of compounds at the intersection of inorganic and organic chemistry. We will explore the pioneering work of early twentieth-century chemists, tracing the path from the initial synthesis of boron hydrides to the first isolation and characterization of a stable amine-borane adduct. This guide will provide a detailed account of the early synthetic methodologies, the nascent understanding of the unique boron-nitrogen bond, and the key experimental protocols that laid the groundwork for the development of this important class of molecules. By examining the causality behind early experimental choices and the evolution of theoretical concepts, this paper aims to provide a comprehensive resource for researchers in synthetic chemistry, materials science, and drug development.

Introduction: The Uncharted Territory of Boron Hydrides

The story of aminoboranes begins with the systematic exploration of the hydrides of boron, a field pioneered by the German chemist Alfred Stock in the early 20th century. Stock's meticulous work from 1912 to 1936 led to the synthesis and characterization of a series of volatile and highly reactive boron hydrides, which he termed "boranes."[1] This research was fraught with experimental challenges due to the air and moisture sensitivity of these compounds, necessitating the development of high-vacuum line techniques. Stock's book, "The Hydrides of Boron and Silicon," became a seminal text that inspired a new generation of chemists to explore the chemistry of these electron-deficient molecules.[2][3]

One of the most intriguing aspects of borane chemistry was the nature of diborane (B₂H₆), the simplest of the boron hydrides. Its structure, which defied conventional bonding theories of the time, was a subject of intense debate. It was in this context of exploring the reactivity of diborane that the path to discovering aminoboranes was forged.

The Seminal Discovery: Burg and Schlesinger's Synthesis of Trimethylamine-Borane

The breakthrough in the field of aminoboranes came in 1937 from the laboratory of Hermann Irving Schlesinger, where his student Anton B. Burg was investigating the reactions of diborane.[4] Persuaded by Stock's work, their research aimed to understand the nature of the B-B bond in diborane and the reactivity of the hypothetical borine (BH₃) monomer.[5]

Their pivotal experiment involved the reaction of diborane with trimethylamine, a simple tertiary amine. They observed that the two gases reacted readily to form a stable, white crystalline solid. This compound was identified as the 1:1 adduct of borane and trimethylamine, (CH₃)₃N·BH₃, which they named trimethylamine-borane.[4] This was the first reported synthesis of a simple amine-borane.[6]

Experimental Protocol: Synthesis of Trimethylamine-Borane (Burg and Schlesinger, 1937)

The following is a summary of the experimental procedure described by Burg and Schlesinger in their 1937 publication in the Journal of the American Chemical Society.

Objective: To synthesize and characterize the adduct of diborane and trimethylamine.

Reactants:

-

Diborane (B₂H₆) gas

-

Trimethylamine ((CH₃)₃N) gas

Apparatus:

-

A high-vacuum line was essential for handling the reactive and volatile reactants.

-

The reaction was carried out in a glass apparatus that allowed for the controlled mixing of the two gases.

Procedure:

-

A known quantity of diborane gas was introduced into one part of the evacuated apparatus.

-

An equimolar amount of trimethylamine gas was introduced into a separate section of the apparatus.

-

The two gases were then allowed to mix by opening a stopcock connecting the two sections.

-

An immediate reaction occurred, resulting in the formation of a white solid that deposited on the walls of the apparatus.

-

The product was purified by sublimation under vacuum to remove any unreacted starting materials.

Characterization:

-

Vapor Pressure Measurements: The vapor pressure of the solid was measured at different temperatures to determine its volatility and molecular weight in the gas phase.

-

Vapor Density: The density of the vapor was determined to further confirm the molecular formula.

-

Chemical Analysis: The elemental composition of the solid was determined to be consistent with the formula (CH₃)₃NBH₃.

This seemingly simple experiment was a landmark achievement, providing the first concrete evidence for the existence of a stable compound containing a direct bond between boron and nitrogen in a simple, molecular adduct.

Early Insights into Structure and Bonding: The B-N Dative Bond

The discovery of trimethylamine-borane immediately raised questions about the nature of the bond between the boron and nitrogen atoms. The prevailing understanding of chemical bonding at the time was largely based on the octet rule and the sharing of electrons between atoms.

The formation of the B-N bond in aminoboranes was rationalized through the concept of a coordinate covalent bond , also known as a dative bond . In this model, the nitrogen atom of the amine, with its lone pair of electrons, acts as a Lewis base, donating both electrons to form a bond with the electron-deficient boron atom of borane, which acts as a Lewis acid.[4]

A particularly insightful concept that emerged during this period was the isoelectronic relationship between boron-nitrogen and carbon-carbon single bonds. The B-N unit in an aminoborane has the same total number of valence electrons (8) as a C-C unit in an alkane. This led to the idea that aminoboranes could be considered as "inorganic analogues" of alkanes. For example, ammonia-borane (H₃N·BH₃) is isoelectronic with ethane (H₃C-CH₃). This analogy, while not perfect due to the polarity of the B-N bond, provided a useful framework for understanding the structure and potential reactivity of these new compounds.[7]

Egon Wiberg's Contributions to Boron-Nitrogen Chemistry

Following the initial discovery, the German chemist Egon Wiberg made significant contributions to the expanding field of boron-nitrogen chemistry. Wiberg, a student of Alfred Stock, continued the investigation of boron hydrides and their derivatives. His work, often published in German journals, provided a more systematic understanding of the synthesis and properties of a wider range of boron-nitrogen compounds.

Wiberg and his group explored the reactions of diborane with various primary and secondary amines, expanding the library of known aminoboranes. His research also delved into the chemistry of other boron-nitrogen species, such as borazines, which are cyclic compounds often referred to as "inorganic benzene." While a detailed account of all his contributions is beyond the scope of this guide, his comprehensive reviews and publications, such as his work on "Borwasserstoffe" (Boron Hydrides) co-authored with Stock, were instrumental in consolidating the knowledge of this new area of chemistry and disseminating it to a wider audience.[8]

Early Synthetic Methodologies: Expanding the Aminoborane Family

The initial synthesis of trimethylamine-borane opened the door to the preparation of a variety of other aminoboranes. The primary method in the early years remained the direct reaction of diborane with an amine. The nature of the amine (primary, secondary, or tertiary) was found to influence the stability and reactivity of the resulting aminoborane.

General Synthetic Scheme:

References

A Deep Dive into Diisopropylaminoborane: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylaminoborane ((i-Pr)₂NBH₂) is a versatile molecule with significant applications in organic synthesis, serving as a mild reducing agent and a key reagent in borylation reactions.[1][2] Its utility is intrinsically linked to its electronic structure, the nature of the boron-nitrogen (B-N) bond, and its reactivity profile. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the fundamental properties of this compound. We will explore the computational methodologies employed to study this molecule, delve into its molecular structure and bonding, analyze its frontier molecular orbitals, and discuss the theoretical underpinnings of its reactivity in key chemical transformations. This guide is intended to provide researchers with a robust understanding of the computational landscape surrounding this compound, enabling more informed experimental design and the development of novel applications.

Introduction: The Significance of this compound

This compound has emerged as a valuable tool in modern synthetic chemistry. It is recognized for its role in the mild, palladium-catalyzed borylation of aryl bromides to generate arylboronic acids, a process that tolerates a wide range of functional groups.[2] Furthermore, in the presence of a catalytic amount of lithium borohydride (LiBH₄), it efficiently reduces various aliphatic and aromatic nitriles to their corresponding primary amines.[2] The interaction of the B-H bonds in this compound with electron-rich transition metals leads to the formation of σ-borane complexes, opening avenues for the construction of diverse organometallic species.[1]

The steric bulk of the diisopropyl groups plays a crucial role in modulating the reactivity of the borane moiety, rendering it a selective reagent. Understanding the interplay between its steric and electronic properties is paramount for predicting its behavior in chemical reactions. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that complement and guide experimental studies.

Computational Methodologies for Studying this compound

The theoretical investigation of this compound and related aminoboranes relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Geometry Optimization and Vibrational Frequencies

A crucial first step in any computational study is to determine the molecule's equilibrium geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The choice of DFT functional and basis set is critical for obtaining accurate geometries.

A common and effective combination for aminoborane systems is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for describing the electron density far from the nuclei, while polarization functions (d,p) allow for more flexibility in the description of bonding.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the on the potential energy surface.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to rationalizing its reactivity. Several computational techniques are employed for this purpose:

-

Molecular Orbital (MO) Analysis: This analysis provides information about the energy levels and spatial distribution of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding in terms of Lewis-like structures. It can be used to determine the hybridization of atoms, the nature of the B-N bond (e.g., its degree of π-character), and the charge distribution within the molecule.

-

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to define atoms and bonds. It can provide quantitative measures of bond strength and the nature of interatomic interactions.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. This information provides a detailed picture of the reaction pathway and can help to explain observed selectivities.

Experimental Protocol: A Generalized DFT Workflow for this compound

-

Structure Building: Construct the initial 3D structure of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation to confirm a minimum energy structure and to obtain theoretical vibrational spectra.

-

Electronic Structure Analysis: Perform single-point energy calculations to obtain molecular orbital information (HOMO, LUMO energies). Conduct NBO and AIM analyses to investigate bonding and charge distribution.

-

Reaction Pathway Modeling (if applicable): For studying a reaction, locate the transition state structure connecting reactants and products. Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the desired minima.

Theoretical Insights into the Structure and Bonding of this compound

Molecular Geometry

The optimized geometry of this compound reveals a trigonal planar arrangement around the boron atom and a pyramidal geometry at the nitrogen atom. The steric hindrance of the two isopropyl groups influences the B-N bond length and the overall conformation of the molecule. Theoretical calculations can provide precise bond lengths and angles that are in good agreement with experimental data where available.

The Nature of the Boron-Nitrogen Bond

The B-N bond in aminoboranes is of significant interest as it exhibits partial double bond character due to the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom. Computational studies, particularly NBO analysis, can quantify this π-donation and provide insights into the B-N bond order. This delocalization of electrons strengthens the B-N bond and influences the reactivity of the molecule. The degree of π-bonding is affected by the substituents on both the boron and nitrogen atoms. In the case of this compound, the bulky isopropyl groups can influence the planarity of the B-N unit and thus the extent of π-overlap.

Frontier Molecular Orbitals

The frontier molecular orbitals of this compound are key to understanding its reactivity.

-

HOMO: The Highest Occupied Molecular Orbital is typically centered on the nitrogen atom and the B-N bond, reflecting the lone pair character of the nitrogen and the π-bonding interaction. The energy of the HOMO is a measure of the molecule's ability to act as a nucleophile or electron donor.

-

LUMO: The Lowest Unoccupied Molecular Orbital is primarily located on the boron atom, corresponding to the vacant p-orbital. The energy of the LUMO indicates the molecule's propensity to act as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Properties of Aminoboranes

| Property | Typical Calculated Value | Significance |

| B-N Bond Length | 1.40 - 1.44 Å | Shorter than a typical B-N single bond, indicating partial double bond character. |

| B-N Bond Order (NBO) | 1.2 - 1.5 | Quantifies the degree of π-bonding. |

| HOMO Energy | -6 to -8 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | 1 to 3 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7 to 11 eV | Indicator of chemical stability and reactivity. |

Note: These are representative values and can vary depending on the specific aminoborane and the level of theory used.

Computational Studies of this compound Reactivity

Role in Palladium-Catalyzed Borylation

Theoretical studies have been instrumental in elucidating the mechanism of palladium-catalyzed borylation reactions using aminoboranes like this compound.[1] DFT calculations can model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies can help to understand the role of the aminoborane as the boron source and the influence of ligands on the palladium catalyst. Computational analysis can also shed light on the factors that control the regioselectivity and efficiency of the borylation process.

Reduction of Nitriles

The reduction of nitriles by this compound in the presence of a catalyst like LiBH₄ is another area where computational studies can provide valuable insights.[2] Theoretical models can investigate the interaction between the aminoborane, the nitrile, and the catalyst. This can help to elucidate the mechanism of hydride transfer and the role of the lithium cation in activating the nitrile group.

Future Directions and Conclusion

While significant progress has been made in understanding the chemistry of this compound, there are still many opportunities for further theoretical and computational investigation. For instance, more detailed studies on the role of this compound in transition metal catalysis, particularly in the formation and reactivity of σ-borane complexes, would be highly valuable. Additionally, computational screening could be employed to design new aminoborane reagents with tailored reactivity and selectivity.

References

Diisopropylaminoborane stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Diisopropylaminoborane

Introduction

This compound, often abbreviated as DIPAB, is a versatile and valuable reagent in modern organic synthesis. As a monomeric aminoborane, it serves as a mild and efficient agent for the palladium-catalyzed borylation of aryl halides and the reduction of various functional groups, including nitriles and esters.[1][2] Its utility is underscored by its cost-effectiveness and ease of handling compared to harsher or more toxic reagents.[1] However, the efficacy and safety of this compound are intrinsically linked to its chemical stability and the conditions under which it is stored and handled. This guide provides a comprehensive overview of the critical factors governing the stability of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to ensure its integrity and safe utilization.

Core Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for its proper management. These characteristics dictate its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈BN | |

| Molecular Weight | 115.02 g/mol | |

| Appearance | Solid, semi-solid, or liquid | [3] |

| Density | 0.790 g/mL | [3] |

| Boiling Point | 88°C / 1 mmHg | [4] |

| Flash Point | 72.2°C (162.0°F) | [3] |

| Refractive Index | n/D 1.452 | [3] |

| Storage Temperature | 2-8°C | [3] |

Chemical Stability and Reactivity Profile

The reactivity of aminoboranes is governed by the nature of the nitrogen-boron (N-B) dative bond.[5] While this compound is considered chemically stable under standard ambient conditions when properly stored, its utility as a reagent also makes it susceptible to degradation under adverse conditions.

Thermal Stability

This compound is stable at room temperature but is sensitive to heat. Thermal decomposition can lead to the release of irritating and potentially hazardous gases and vapors.[6] Therefore, it is crucial to keep the reagent away from heat sources, open flames, and hot surfaces. The recommended storage temperature of 2-8°C is designed to minimize thermal degradation and preserve the reagent's integrity over the long term.[3]

Atmospheric Sensitivity

Air and Moisture: this compound is sensitive to both oxygen and moisture.[7][8] Reactions involving this reagent are typically conducted under an inert atmosphere, such as dry argon or nitrogen, to prevent decomposition and the formation of unwanted byproducts.[7] Exposure to moist air can lead to hydrolysis, while exposure to oxygen can result in oxidation. These degradation pathways not only consume the active reagent but can also introduce impurities that may interfere with sensitive chemical transformations.

Explosive Mixtures: The vapors of this compound can form explosive mixtures with air, presenting a significant safety hazard. This underscores the importance of handling the compound in a well-ventilated area, preferably within a chemical fume hood, and ensuring that containers are tightly sealed when not in use.[6]

Incompatible Materials and Hazardous Reactions

Understanding the incompatibility of this compound with other chemical classes is fundamental to preventing hazardous situations.

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitrates, perchlorates, peroxides) creates a risk of ignition or the formation of flammable gases.

-

Acids and Halogens: The reagent can react exothermically with acids and halogens. These reactions can be vigorous and should be avoided.

-

Nitrites and Nitrous Acid: In the presence of nitrites, nitrates, or nitrous acid, there is a potential for the liberation of carcinogenic nitrosamines.

Postulated Decomposition Pathways

While specific mechanistic studies on this compound decomposition are not extensively detailed in readily available literature, its degradation can be logically inferred from the general reactivity of aminoboranes. The primary pathways are hydrolysis and oxidation upon exposure to air and moisture.

References

- 1. This compound [organic-chemistry.org]

- 2. Reactions of this compound and Metal Dialkylaminoborohydrides [escholarship.org]

- 3. Diisopropylamine borane 95 55124-35-1 [sigmaaldrich.com]

- 4. BORANE-DIISOPROPYLAMINE CAS#: 55124-35-1 [m.chemicalbook.com]

- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

The Thermal Decomposition Profile of Diisopropylaminoborane: A Methodological Framework

An In-Depth Technical Guide

Introduction

Diisopropylaminoborane ((iPr)₂NH·BH₃) is a dialkylamino borane adduct recognized for its utility in organic synthesis, particularly as a mild and selective reducing agent and in palladium-catalyzed borylation reactions.[1] While its synthetic applications are appreciated, a comprehensive understanding of its thermal stability and decomposition pathway is crucial for ensuring safe handling, storage, and for predicting its behavior in thermally demanding applications.

This guide provides a comprehensive methodological framework for the detailed characterization of the thermal decomposition profile of this compound. Due to the limited specific literature on its thermolysis, we will leverage the extensive research on ammonia borane (NH₃·BH₃), a closely related and well-understood amine-borane adduct, as a foundational model.[2][3] The principles governing the dehydrogenation and polymerization of ammonia borane provide a robust starting point for predicting and interpreting the thermal behavior of its alkylated analogue. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice to ensure a self-validating and thorough investigation.

Theoretical Framework: Postulated Decomposition Pathway

The thermal decomposition of amine-borane adducts is typically a multi-step process involving the elimination of hydrogen and subsequent polymerization or cyclization of the resulting aminoborane monomers.[4][5] For ammonia borane, this process begins at approximately 110 °C with the release of H₂ and the formation of a polymeric aminoborane (-NH₂-BH₂-)n.[2][3]

We postulate a similar, albeit sterically influenced, pathway for this compound. The bulky isopropyl groups are expected to influence the decomposition temperature and the structure of the resulting polymer.

Postulated Two-Step Decomposition:

-

Dehydrogenation: The initial step is the endothermic elimination of one equivalent of molecular hydrogen (H₂) upon heating, leading to the formation of the monomeric this compound, (iPr)₂N=BH₂. The steric hindrance from the isopropyl groups may necessitate a higher activation energy and thus a higher onset temperature for this process compared to ammonia borane.

-

Polymerization: The unsaturated monomeric species is expected to be highly reactive and will likely undergo an exothermic polymerization to form a polyaminoborane, [-(iPr)₂N-BH₂-]n. The steric bulk may favor the formation of linear polymers or smaller cyclic oligomers over extensively cross-linked networks.

This proposed pathway can be visualized as follows:

Caption: Postulated thermal decomposition pathway for this compound.

Experimental Design and Protocols

A multi-faceted analytical approach is essential for a complete characterization. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides quantitative data on mass loss, thermal events, and the identity of gaseous byproducts.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone of this investigation, as it directly measures the mass loss of the sample as a function of temperature.[6] This allows for the precise determination of decomposition onset temperatures and the quantification of mass lost at each step, which can be directly correlated to the loss of specific molecules (e.g., H₂). Performing the analysis under an inert nitrogen atmosphere is critical to prevent oxidative side reactions, ensuring that the observed mass loss corresponds purely to the thermal decomposition pathway.

Detailed Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications (e.g., using certified weight and Curie point standards).

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Kinetic Analysis (Optional but Recommended): Repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min) to gather data for isoconversional kinetic analysis, which can determine the activation energy of the decomposition process.[7][8]

-

Data Collection: Record the sample mass, sample temperature, and furnace temperature as a function of time. Plot the percentage mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

Causality: While TGA measures mass change, DSC measures heat flow, allowing for the characterization of the thermodynamics of the decomposition process.[9][10] It can distinguish between endothermic events (like melting or the initial bond-breaking in dehydrogenation) and exothermic events (like polymerization or uncontrolled decomposition).[11] Using hermetically sealed pans is crucial to contain any volatile products and ensure that the measured heat flow accurately reflects the transitions occurring within the sample.

Detailed Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a volatile-sample aluminum pan. Hermetically seal the pan using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere: Maintain a constant nitrogen purge of the DSC cell at 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample and reference at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

Evolved Gas Analysis (EGA) via TGA-MS

Causality: Identifying the gaseous species evolved during decomposition is essential to validate the proposed mechanism. Coupling the TGA exhaust to a Mass Spectrometer (TGA-MS) allows for the real-time identification of molecules based on their mass-to-charge ratio (m/z) as they are released from the sample.[2][12] This provides definitive evidence for the loss of hydrogen (m/z=2) and can detect any potential side-products.

Detailed Protocol:

-

Instrument Setup: Couple the gas outlet of the TGA instrument to the inlet of a quadrupole mass spectrometer via a heated transfer line (maintained at ~200 °C to prevent condensation).

-

TGA Program: Execute the TGA protocol as described in Section 2.1.

-

MS Program: Set the mass spectrometer to scan a mass range of m/z 1 to 150 throughout the TGA run. Monitor specific ion currents for expected species, primarily H₂ (m/z=2) and fragments of diisopropylamine (e.g., m/z=101 for the parent ion, m/z=86 for loss of a methyl group).

-

Data Correlation: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA data.

Data Interpretation and Expected Results

The data from these experiments should be systematically analyzed to build a complete profile.

Quantitative Data Summary

The quantitative results from TGA and DSC should be summarized for clarity.

Table 1: Expected TGA Data Summary for this compound

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) (from DTG*) | Mass Loss (%) | Postulated Lost Species |

|---|---|---|---|---|

| Step 1 | H₂ | |||

| Step 2 | ||||

| Total | ||||

| Final Residue (%) | Polyaminoborane |

*DTG: Derivative Thermogravimetry

Table 2: Expected DSC Data Summary for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) | Event Type (Endo/Exo) |

|---|---|---|---|---|

| Melting | Endothermic | |||

| Decomposition 1 | Endothermic/Exothermic |

| Decomposition 2 | | | | Exothermic |

Integrated Workflow Visualization

The entire analytical process can be visualized as an integrated workflow.

Caption: Integrated workflow for thermal analysis of this compound.

Conclusion

This technical guide outlines a robust, first-principles approach to characterizing the thermal decomposition profile of this compound. By integrating thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis, researchers can obtain a comprehensive understanding of the material's thermal stability, decomposition kinetics, and reaction byproducts. The framework provided, grounded in the well-studied behavior of ammonia borane, ensures a scientifically rigorous investigation. The resulting data will be invaluable for establishing safe handling procedures, predicting material compatibility, and enabling the development of new applications for this versatile aminoborane adduct.

References

- 1. This compound [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrolytic decomposition of ammonia borane to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine Borane Decomposition → Area → Sustainability [energy.sustainability-directory.com]

- 6. TGA Analysis - www.impactanalytical.com [impactanalytical.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. torontech.com [torontech.com]

- 10. azom.com [azom.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decomposition Pathway of Ammonia Borane on the Surface of nano-BN | Journal Article | PNNL [pnnl.gov]

A Technical Guide to the Hygroscopicity and Air Sensitivity of Diisopropylaminoborane

Executive Summary

Diisopropylaminoborane, often abbreviated as DIPAB, is a versatile amine-borane complex with significant utility in organic synthesis, particularly as a reducing agent and a borylating agent for palladium-catalyzed reactions.[1][2] Its efficacy, however, is intrinsically linked to its chemical integrity, which is threatened by its sensitivity to atmospheric moisture and oxygen. This guide provides an in-depth analysis of the hygroscopic and air-sensitive nature of this compound. It details the chemical mechanisms of degradation, establishes field-proven protocols for safe handling and storage, and offers quantitative data to empower researchers, scientists, and drug development professionals to maintain reagent purity and ensure experimental reproducibility.

The Duality of Reactivity: Understanding the Instability of this compound

The synthetic utility of this compound stems from the reactivity of its borane moiety (BH₃). The boron atom is electron-deficient, while the hydrogens of the borane group are hydridic (H⁻). This electronic arrangement makes the molecule an excellent hydride donor (a reducing agent) but also renders it susceptible to attack by atmospheric electrophiles (oxygen) and nucleophiles (water).

Hygroscopicity: The Reaction with Water

The term hygroscopicity describes a substance's ability to absorb moisture from the surrounding environment.[3] For this compound, this is not a passive absorption but an active and irreversible chemical reaction known as hydrolysis.

Mechanism of Hydrolysis: The hydrolysis of amine-boranes is a well-documented process.[4][5] The reaction proceeds via nucleophilic attack of the oxygen atom in water on the electrophilic boron center. This interaction weakens the B-H bonds, leading to the sequential displacement of hydrides and the ultimate liberation of hydrogen gas. The overall reaction is as follows:

(CH(CH₃)₂)₂NBH₂ + 3H₂O → (CH(CH₃)₂)₂NH + B(OH)₃ + 2H₂↑

The generation of flammable hydrogen gas is a critical safety hazard.[6] Furthermore, the consumption of the active borane reagent and its conversion to boric acid and the parent amine nullifies its synthetic utility.

Caption: Degradation of this compound via Hydrolysis.

Air Sensitivity: The Reaction with Oxygen

This compound's reaction with atmospheric oxygen is an oxidative process. While less violent than the hydrolysis for many boranes, it is equally detrimental to the reagent's integrity.

Mechanism of Oxidation: The reaction with molecular oxygen (O₂) can be complex, often proceeding through radical mechanisms.[7][8] The B-H bonds are oxidized, leading to the formation of boron-oxygen bonds. The ultimate products upon complete oxidation and exposure to any ambient moisture are typically boric acid and the parent amine, similar to hydrolysis, though the intermediate species differ.

(CH(CH₃)₂)₂NBH₂ + O₂ → Oxidized Borane Species → (CH(CH₃)₂)₂NH + B(OH)₃

This degradation pathway directly consumes the active hydride species, reducing the compound's potency as a reducing agent. For borylation reactions, the oxidation of the borane prevents the desired transfer of the boryl group.[9]

Caption: Degradation of this compound via Oxidation.

Core Protocols: A Self-Validating System for Handling and Storage

Adherence to rigorous air-sensitive techniques is not merely a recommendation but a prerequisite for success.[6][10] The following protocols are designed to create a self-validating system where the integrity of the chemical is preserved from storage to reaction quenching.

Physicochemical and Safety Data

A clear understanding of the reagent's properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈BN | |

| Molecular Weight | 115.02 g/mol | [11] |

| Appearance | Colorless or white powder/solid | [11] |

| Density | 0.790 g/mL | [12] |

| Flash Point | 72.2 °C (162.0 °F) | [12] |

| Storage Temperature | 2-8°C | [11][12] |

| Hazard Class | Combustible Solid | [12] |

| Key Hazards | Harmful if swallowed, Causes skin/eye irritation | [12] |

Protocol 1: Long-Term Storage

Objective: To prevent exposure to atmospheric moisture and oxygen and to minimize thermal degradation.

Methodology:

-

Primary Container: Always store this compound in its original supplier container, such as a Sigma-Aldrich Sure/Seal™ bottle, which is designed for air-sensitive reagents.[13]

-

Inert Atmosphere: Ensure the container is sealed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Secondary Containment: Place the primary container inside a secondary, tightly sealed container (e.g., a desiccator or a sealed bag). For added protection, the secondary container can be stored inside a freezer bag with desiccant packs.

-

Temperature Control: Store the package in a refrigerator or cold room maintained at 2-8°C .[11][12] Storing at lower temperatures (e.g., -20°C) may also be acceptable and can enhance long-term stability, provided the container is properly sealed to prevent moisture condensation upon warming.[14]

-

Documentation: Clearly label the container with the compound name, date received, and date opened.

Causality: The combination of a physically robust seal, an inert internal atmosphere, and low temperature creates multiple barriers against the ingress of water and oxygen while slowing any potential intrinsic decomposition pathways.

Protocol 2: Handling and Dispensing

Objective: To transfer a required mass of the reagent from its storage container to a reaction vessel without atmospheric exposure. This protocol mandates the use of either an inert-atmosphere glovebox or a Schlenk line.[10]

Caption: Mandatory Workflow for Handling this compound.

Methodology (Schlenk Line):

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[13]

-

System Assembly: Assemble the hot glassware (e.g., a two-neck round-bottom flask with a septum and stopcock) on a Schlenk line.

-

Inerting the System: Evacuate the flask while gently heating with a heat gun to desorb any remaining traces of water. Refill the flask with dry, inert gas (Argon is preferred due to its density, but Nitrogen is common).[10] Repeat this "evacuate-refill" cycle at least three times. This is the most critical step to ensure an inert environment.

-

Reagent Transfer: Bring the this compound container to room temperature before opening to prevent condensation. Briefly remove the flask's septum under a strong positive flow of inert gas from the line and quickly add the solid this compound. Alternatively, for quantitative transfers, use a solid addition tube.

-

Solvent Addition: Add anhydrous solvent via a gas-tight syringe or cannula.

Trustworthiness: This multi-step inerting process is self-validating. A properly evacuated and backfilled system will maintain a slight positive pressure, observable via an oil bubbler on the Schlenk line, providing constant confirmation of atmospheric exclusion.[10]

Protocol 3: Reaction Quenching and Disposal

Objective: To safely neutralize the reactive B-H bonds of any excess reagent before disposal.

-

Initial Quench (Moderation): Cool the reaction vessel containing excess this compound in an ice/water bath.

-

Protic Solvent Addition: Slowly and dropwise, add a protic solvent such as isopropanol or methanol. This will initiate a controlled hydrolysis/alcoholysis, releasing hydrogen gas. The use of a less reactive alcohol before water moderates the reaction rate.

-

Monitor Gas Evolution: Ensure the vessel is vented (e.g., to a bubbler or the back of the fume hood) to safely release the hydrogen gas. Do not seal the vessel.

-

Final Quench: Once gas evolution subsides, slowly add water to ensure complete destruction of any remaining borane.

-

Neutralization and Disposal: The resulting solution can then be neutralized and disposed of according to institutional hazardous waste guidelines.

Conclusion

This compound is a powerful synthetic tool whose reactivity is a double-edged sword. Its susceptibility to hydrolysis and oxidation necessitates a disciplined and informed approach to its handling and storage. By understanding the chemical principles of its degradation and implementing the rigorous, multi-layered protocols outlined in this guide, researchers can protect the reagent's integrity, ensure the validity of their experimental results, and maintain a safe laboratory environment. The causality-driven methodologies provided herein are designed to be a self-validating framework, empowering scientists to use this valuable reagent with confidence and precision.

References

- 1. This compound [organic-chemistry.org]

- 2. Reactions of this compound and Metal Dialkylaminoborohydrides [escholarship.org]

- 3. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 7. Understanding Oxygen-Induced Reactions and Their Impact on n-Type Polymeric Mixed Conductor-Based Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The activated reaction of dichlorocarbene with triplet molecular oxygen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 11. chemimpex.com [chemimpex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Diisopropylaminoborane for the Mild and Selective Reduction of Esters to Primary Alcohols

Abstract

The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their high reactivity can lead to poor chemoselectivity and hazardous handling requirements. This application note presents a detailed protocol for the use of diisopropylaminoborane (i-Pr₂NBH₂) as a milder and more selective alternative for the reduction of a variety of ester functionalities. We will explore the underlying mechanism, provide a step-by-step experimental procedure, discuss safety considerations, and outline the scope of this valuable synthetic method.

Introduction: The Role of this compound

This compound, often abbreviated as DIPAB, has emerged as a versatile reagent in modern organic chemistry.[1] Unlike highly reactive metal hydrides, this compound offers a more controlled reduction profile. Its utility in the reduction of esters is particularly noteworthy, proceeding efficiently in the presence of a catalytic amount of a lithium salt, such as lithium borohydride (LiBH₄).[2][3] The presence of the sterically bulky diisopropylamino group moderates the reactivity of the borane, enhancing its selectivity.

The key advantages of using this compound for ester reductions include:

-

Mild Reaction Conditions: Reductions can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups.

-

Enhanced Chemoselectivity: Compared to harsher reagents, DIPAB can selectively reduce esters in the presence of other functional groups.[4]

-

Improved Safety Profile: While still requiring careful handling, it is generally considered safer than pyrophoric reagents like LiAlH₄.

This guide provides researchers with the necessary information to successfully implement this methodology in their synthetic workflows.

Reaction Mechanism and the Role of Catalysis

The reduction of esters with this compound is not spontaneous and requires activation, typically by a catalytic amount of LiBH₄.[3] The lithium ion (Li⁺) plays a crucial role as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The proposed mechanism proceeds through the following key steps:

-

Lewis Acid Activation: The Li⁺ ion coordinates with the ester's carbonyl oxygen.

-

First Hydride Transfer: A hydride ion (H⁻) is delivered from this compound to the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate collapses, eliminating the alkoxy group (-OR') as a lithium alkoxide to form an aldehyde intermediate.

-

Second Hydride Transfer: The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of this compound. This second hydride attack forms a new lithium alkoxide.

-

Aqueous Workup: The reaction is quenched with a protic source (e.g., water or dilute acid), which protonates the alkoxide to yield the final primary alcohol product.

Caption: Proposed mechanism for the LiBH₄-catalyzed reduction of esters.

Safety and Handling

This compound and its precursors are flammable and toxic.[5][6] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[5]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][7]

-

Inert Atmosphere: this compound is sensitive to moisture and air. Reactions should be set up under an inert atmosphere of nitrogen or argon using oven-dried glassware and anhydrous solvents.

-

Fire Safety: Keep away from heat, sparks, and open flames.[6] A Class D fire extinguisher (for combustible metals) or CO₂, dry chemical, or foam should be readily available.[5]

-

Quenching: Excess reagent must be quenched carefully. This is typically done by the slow, dropwise addition of methanol at a low temperature, followed by water or aqueous acid.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the reduction of an ester to a primary alcohol. The reaction scale and conditions may need to be optimized for specific substrates.

Reagent Preparation

This compound can be purchased or prepared in situ. One common method involves the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride.[2] For the purpose of ester reduction, a convenient method generates the reagent with the necessary catalytic amount of LiBH₄.[4]

Method (generates traces of LiBH₄): To a solution of diisopropylamine-borane complex in anhydrous THF at 0 °C under nitrogen, slowly add one equivalent of n-butyllithium. After stirring for 20 minutes, add one equivalent of methyl iodide and allow the solution to warm to room temperature. The resulting solution of this compound can be used directly.[4]

Step-by-Step Reduction Procedure